![molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
3-(9H-pyrido[3,4-b]indol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.
Reducing Agents: Common reducing agents like sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate GABA receptors, which play a crucial role in regulating neuronal excitability. Additionally, it can interfere with DNA replication and cell cycle progression, leading to its anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Carboline-1-propanoic acid: Another β-carboline derivative with similar biological activities.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone:
Uniqueness
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.
Eigenschaften
Molekularformel |
C17H12N2O |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H |
InChI-Schlüssel |
FECICFUYGJYTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



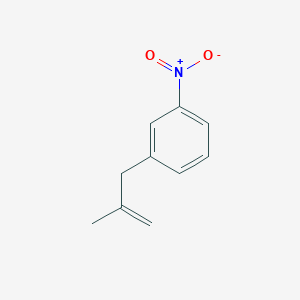
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
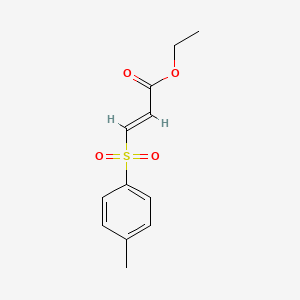
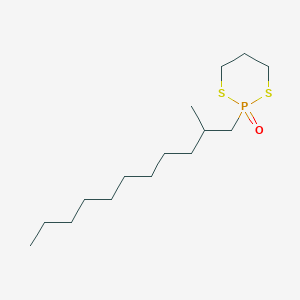
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
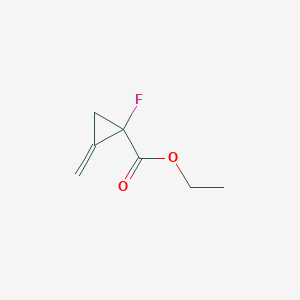
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
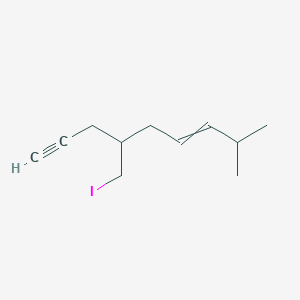
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)

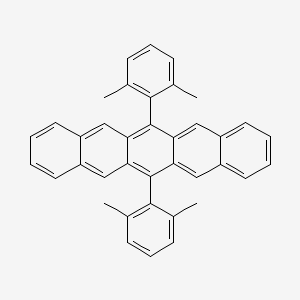
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)

